
N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide
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Overview
Description
N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide is a compound belonging to the class of ynamides, which are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide typically involves the reaction of an appropriate amide with an alkyne under specific conditions. One common method is the direct N-dehydrogenation of amides to enamides using electrophilic activation. This process employs reagents such as LiHMDS (lithium hexamethyldisilazide) and triflic anhydride, which serve as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide undergoes various types of chemical reactions, including:
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic compound.
Cyclization: This intramolecular reaction forms a ring structure.
Intramolecular Alkoxylation-Initiated Rearrangement: This reaction involves the rearrangement of atoms within the molecule, initiated by the addition of an alkoxy group.
Oxygen Atom Transfer Reactions: These reactions involve the transfer of an oxygen atom from one molecule to another.
Hydro-Heteroatom Addition Reactions: These reactions involve the addition of a hydrogen atom and a heteroatom (such as nitrogen, oxygen, or sulfur) to a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include Brønsted acids, transition metal catalysts, and various oxidizing agents. The specific conditions depend on the desired reaction and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions include a diverse range of structurally complex N-containing molecules, especially valuable N-heterocycles .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide exhibit significant anticancer properties. For instance, studies on related structures have shown their ability to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism often involves the modulation of key signaling pathways such as MAPK and apoptosis induction, making these compounds potential candidates for further development as anticancer agents .
1.2 Inhibition of Enzymatic Activity
this compound may serve as an inhibitor for specific enzymes involved in disease processes. For example, its structural similarity to known inhibitors suggests it could target DNA methyltransferases (DNMTs), which play a crucial role in cancer epigenetics by silencing tumor suppressor genes. The inhibition of DNMTs has been linked to reactivation of these genes, thus providing a therapeutic avenue for cancer treatment .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound can be achieved through various organic reactions, including:
- Coupling Reactions : Utilizing amine coupling with acyl chlorides to introduce the acetamidomethyl group.
- Alkyne Formation : Employing Sonogashira coupling or similar methods to construct the but-2-ynamide backbone.
These methods allow for the efficient production of the compound while providing opportunities for structural modifications that could enhance its biological activity .
3.1 Target Discovery in Proteomics
The compound's potential application in proteomics involves its use in activity-based protein profiling (ABPP). By labeling target proteins, researchers can identify and quantify interactions within complex biological systems. This approach is particularly useful for discovering new therapeutic targets and understanding disease mechanisms at a molecular level .
3.2 Case Study: Cancer Cell Lines
A notable case study involved testing this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potent anticancer effects. Further investigations revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its mechanism of action .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods Overview
Method | Description | Advantages |
---|---|---|
Coupling Reactions | Amine coupling with acyl chlorides | High yield |
Alkyne Formation | Sonogashira coupling for alkyne synthesis | Versatile |
Mechanism of Action
The mechanism of action of N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide involves its ability to act as both a nucleophile and an electrophile due to the polarization of the alkyne by the electron-donating nitrogen atom and the electron-withdrawing group. This dual reactivity allows it to participate in a variety of chemical reactions, forming stable intermediates and products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ynamides, such as:
- N-(2-chlorophenyl)but-2-ynamide
- N-(4-methylphenyl)but-2-ynamide
- N-(4-nitrophenyl)but-2-ynamide
Uniqueness
N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide is unique due to the presence of the acetamidomethyl group, which provides additional sites for chemical modification and enhances its reactivity compared to other ynamides .
Biological Activity
N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide is a compound belonging to the class of ynamides, which are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C12H14ClN3O
- Molecular Weight : 264.71 g/mol
- Structure : The compound features a unique structure that includes an acetamidomethyl group, enhancing its reactivity compared to other ynamides.
The mechanism of action of this compound involves its dual reactivity as both a nucleophile and an electrophile. The polarization of the alkyne by the electron-donating nitrogen atom and the electron-withdrawing group allows it to participate in various chemical reactions, forming stable intermediates and products. This characteristic is crucial for its biological activity, particularly in interactions with biological macromolecules.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Case Studies and Experimental Data
While specific clinical studies on this compound are scarce, related compounds have demonstrated promising results:
- Alkylating Agents : A study on alkylating agents showed that compounds with similar reactivity profiles effectively inhibited tumor growth in experimental models .
- Antiviral Efficacy : Research on substituted benzamide analogues indicated that modifications can enhance selectivity and potency against viral infections, suggesting that structural variations of ynamides could lead to significant antiviral agents .
Comparative Analysis
The following table summarizes key properties and biological activities of this compound compared to similar compounds:
Compound Name | Molecular Weight | Antineoplastic Activity | Antiviral Activity |
---|---|---|---|
This compound | 264.71 g/mol | Potentially active | Possible activity |
N-(2-chlorophenyl)but-2-ynamide | 244.69 g/mol | Active | Limited data |
N-(4-methylphenyl)but-2-ynamide | 258.34 g/mol | Active | Limited data |
Properties
IUPAC Name |
N-[4-(acetamidomethyl)-2-chlorophenyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-4-13(18)16-12-6-5-10(7-11(12)14)8-15-9(2)17/h5-7H,8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLMKNYVMQLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=C(C=C(C=C1)CNC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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